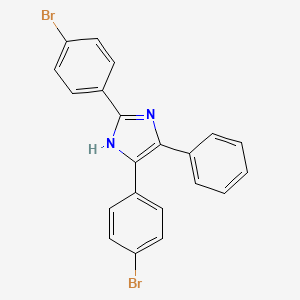
2,4-bis(4-bromophenyl)-5-phenyl-1H-imidazole
Vue d'ensemble
Description
2,4-bis(4-bromophenyl)-5-phenyl-1H-imidazole, commonly known as BBPI, is a heterocyclic organic compound used in scientific research. It belongs to the family of imidazoles which are widely used in medicinal chemistry. BBPI has gained significant attention in recent years due to its potential application in the treatment of various diseases.
Mécanisme D'action
BBPI exerts its anticancer activity by inhibiting the proliferation and inducing apoptosis of cancer cells. It does so by targeting the microtubule network of the cells, which is essential for cell division. BBPI binds to the colchicine site on the microtubules and prevents their polymerization, leading to cell cycle arrest and apoptosis. BBPI also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
BBPI has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. BBPI has also been shown to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels that are essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
BBPI has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has a well-defined mechanism of action, which makes it an ideal tool for studying microtubules and their role in cell division. However, BBPI also has some limitations. It is not selective for cancer cells and can affect the microtubule network of normal cells as well. This can lead to toxicity and limit its clinical application. BBPI also has limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
BBPI has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer agent. Future research should focus on improving its selectivity for cancer cells, developing more potent analogs, and studying its efficacy in combination with other chemotherapeutic agents. BBPI's anti-inflammatory and antioxidant properties also warrant further investigation for potential application in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
BBPI has been extensively studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BBPI has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
2,5-bis(4-bromophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)24-21(25-20)16-8-12-18(23)13-9-16/h1-13H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROABAJVCYNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)
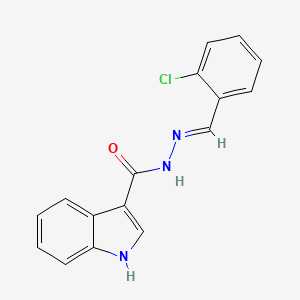
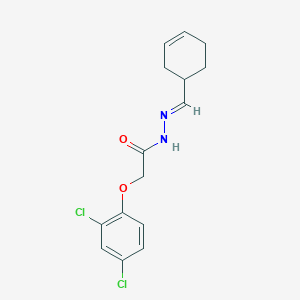
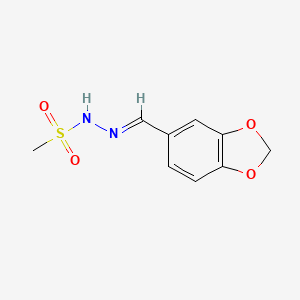

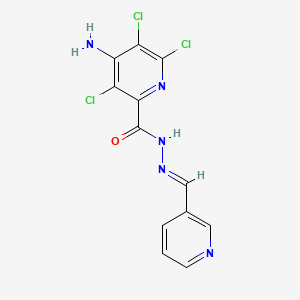
![5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B3855588.png)

![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
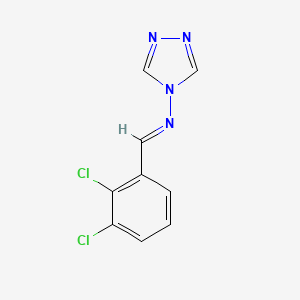

![2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3855621.png)
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3855627.png)